(R)-3-Aminopiperidine dihydrochloride
CAS No.: 334618-23-4
Cat. No.: VC20844166
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 334618-23-4 |
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Molecular Formula | C5H13ClN2 |
Molecular Weight | 136.62 g/mol |
IUPAC Name | (3R)-piperidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |
Standard InChI Key | ITYKBOIQLYMDTI-NUBCRITNSA-N |
Isomeric SMILES | C1C[C@H](CNC1)N.Cl |
SMILES | C1CC(CNC1)N.Cl.Cl |
Canonical SMILES | C1CC(CNC1)N.Cl |
Appearance | Powder |
Introduction
Chemical Identity and Structure
(R)-3-Aminopiperidine dihydrochloride is a chiral amine salt with two chloride counter-ions. It is also known by alternative names including (R)-3-piperidinamine dihydrochloride and (R)-piperidin-3-amine dihydrochloride . The compound has multiple CAS registry numbers in scientific literature, including 334618-23-4 and 138060-07-8, which reflect its importance and prevalence in chemical databases .
Molecular Properties
The compound features a six-membered piperidine ring with an amino group at the 3-position in the R-configuration. This specific stereochemistry is crucial for its biological activity and applications in pharmaceutical development. Table 1 summarizes its key molecular characteristics:
Property | Value |
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Molecular Formula | C₅H₁₄Cl₂N₂ |
Molecular Weight | 173.084 g/mol |
Exact Mass | 172.053406 |
CAS Numbers | 334618-23-4, 138060-07-8 |
Physical and Chemical Properties
(R)-3-Aminopiperidine dihydrochloride exhibits specific physical and chemical properties that influence its handling, storage, and applications in various fields. Table 2 presents a comprehensive overview of these properties:
The compound's physical state as an off-white to beige powder influences its handling in laboratory and industrial settings . Its relatively high melting point (205-209°C) indicates strong intermolecular forces in the crystalline structure, typical for ionic compounds such as hydrochloride salts . The reported variation in melting point values between sources (with one source indicating decomposition at 230°C) may reflect differences in measurement conditions or sample purity .
Its hygroscopic nature necessitates careful storage to prevent moisture absorption, which could affect its stability and purity over time . While generally described as slightly soluble in water, it demonstrates sufficient solubility for many pharmaceutical applications, facilitating its incorporation into various formulations .
Synthesis Methods
Several approaches have been developed for synthesizing (R)-3-Aminopiperidine dihydrochloride, each with distinct advantages and limitations. The primary synthetic strategies aim to achieve high enantiomeric purity while maintaining good yield and scalability for industrial applications.
Resolution of Racemic Mixtures
One established method involves the resolution of racemic 3-aminopiperidine using chiral acids. This process typically follows a multi-step approach:
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Reduction of N-acetyl-3-aminopyridine using hydrogen and a palladium catalyst
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Conversion of racemic N-acetyl-3-aminopiperidine to racemic 3-aminopiperidine
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Resolution of the racemic mixture using a chiral acid to isolate the desired (R)-enantiomer
Synthesis from D-Ornithine
A stereoselective approach starts from the naturally occurring amino acid D-ornithine:
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Esterification of D-ornithine hydrochloride (8.43 g, 50 mmol) in anhydrous methanol saturated with hydrogen chloride
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Refluxing for 3 hours, followed by volume reduction and refrigeration
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Conversion of the methyl ornithinate dihydrochloride with sodium methoxide (6.26 g, 92 mmol) in methanol
This approach provides a direct route to the (R)-enantiomer without requiring resolution steps, as it preserves the stereochemistry of the starting material.
Applications
(R)-3-Aminopiperidine dihydrochloride has diverse applications across multiple fields, with particular significance in pharmaceutical development and chemical synthesis.
Pharmaceutical Applications
The compound serves as a key intermediate in pharmaceutical synthesis, particularly for medications targeting neurological disorders . Its defined stereochemistry is essential for the biological activity of resulting drug products. The dihydrochloride salt form offers advantages in stability and handling compared to the free base, making it suitable for pharmaceutical manufacturing processes.
Several pharmaceutical patents reference this compound as an important building block. Its excellent water solubility facilitates incorporation into various pharmaceutical formulations, enhancing its utility in drug development pipelines .
Research Applications
In research settings, (R)-3-Aminopiperidine dihydrochloride is utilized in:
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Neurotransmitter studies - Helping researchers understand mechanisms of action for neurological medications and their effects on brain function
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Structure-activity relationship investigations - The defined stereochemistry makes it valuable for exploring how molecular configuration affects biological activity
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Biochemical assays - Used to investigate enzyme interactions and protein functions, contributing to advancements in molecular biology
Organic Synthesis Applications
As a versatile building block in organic synthesis, this compound enables chemists to create complex molecules with high efficiency . Its specific applications include:
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Synthesis of substituted quinolones with reduced phototoxic risk
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Development of new materials in polymer chemistry and coating technologies
The presence of both a secondary amine in the ring and a primary amine at the 3-position provides multiple sites for selective functionalization, making it particularly valuable for creating diverse chemical structures.
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